molecular formula C8H8O4 B1670194 Dehydroacetic acid CAS No. 520-45-6

Dehydroacetic acid

Cat. No. B1670194
CAS RN: 520-45-6
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Description

Dehydroacetic Acid, also known as 3-Acetyl-6-methyl-2H-pyran-2,4 (3H)-dione, is a synthetic preservative that is frequently used in cosmetic products . It operates as a kind of cosmetic patrol guard, warding off the growth of yeast, mold, and bacteria in products to prolong their shelf-life .


Synthesis Analysis

Dehydroacetic acid is typically synthesized by the base-catalyzed dimerization of diketene . A study on the synthesis of Dehydroacetic Acid with N, C-Nucleophiles has been conducted, which involved the reaction of enaminone of dehydroacetic acid with N and C-nucleophiles .


Molecular Structure Analysis

The molecular formula of Dehydroacetic Acid is C8H8O4 . Its molecular weight is 168.1467 . The IUPAC Standard InChI is InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 .


Chemical Reactions Analysis

John Norman Collie discovered a set of reactions while establishing the structure of dehydroacetic acid. On boiling dehydroacetic acid with Ba(OH)2 and its subsequent work up with acid, Collie obtained a phenol, orcinol .


Physical And Chemical Properties Analysis

Dehydroacetic Acid is an odorless, colorless to white crystalline powder . It is almost insoluble in water and moderately soluble in most organic solvents . The density of Dehydroacetic Acid is 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activities

Dehydroacetic acid has been used as a base for synthesizing enamine derivatives to enhance antibacterial activities. A study by Baldwin et al. (2017) synthesized a series of enamine derivatives from dehydroacetic acid, demonstrating improved antibacterial activity against Escherichia coli and Staphylococcus aureus compared to dehydroacetic acid alone. Derivative 4d showed potent inhibitory effects on S. aureus, while derivative 4b exhibited broad-spectrum activity against E. coli, highlighting its potential in developing more effective antibacterial agents (Baldwin et al., 2017).

Reactivity in Organic Synthesis

Dehydroacetic acid serves as a reactive organic compound in the synthesis of various heterocyclic ring systems. Fadda and Elattar (2016) reported on its reactivity, showing that it can react with primary amines and aldehydes to form diverse heterocyclic compounds such as bispyran, pyrazole, and benzodiazepines. This versatility underscores dehydroacetic acid's significance in organic chemistry, providing a pathway to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Fadda & Elattar, 2016).

Metal Complex Formation

Dehydroacetic acid also acts as a ligand, forming complexes with various metals which have implications in biological and catalytic applications. Satish (2017) discussed the importance of DHA-metal complexes, elaborating on their mechanisms and applications in biology and chemistry. The ability to form complexes with metals like Fe, Cu, Pt, and Zn adds to the utility of dehydroacetic acid in designing metal-organic frameworks and catalysts for chemical reactions (Satish, 2017).

Photoreactivities and Antiseptic Uses

Izawa et al. (2018) explored the photoreactivities of dehydroacetic acid and its sodium salt, used as antiseptics in cosmetics. The study revealed that dehydroacetic acid could induce photoisomerization and photoepoxidation, affecting compounds like aldrin and dieldrin under artificial and sunlight exposure. This photoreactivity suggests potential environmental and safety considerations when using dehydroacetic acid in products exposed to light (Izawa et al., 2018).

Applications in Food Safety

Scordino et al. (2018) reported on the occurrence of dehydroacetic acid in cheese and cheese coatings in Italy, highlighting its use as an antimicrobial substance. Despite its effectiveness in preventing microbial growth, its use in food products raises regulatory and safety questions. This study underscores the need for careful consideration and regulation of dehydroacetic acid in food preservation (Scordino et al., 2018).

Safety And Hazards

Dehydroacetic Acid is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Some individuals may experience skin irritation or allergic reactions when exposed to high concentrations of the substance .

Future Directions

Dehydroacetic acid and its derivatives find many interesting applications in the synthesis of various heterocyclic compounds of potential biological interest . It has several industrial applications and is used as a fungicide, bactericide, food preservative, plasticizer in synthetic resins, and an antienzyme in toothpastes .

properties

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
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InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Boiling Point

269.9 °C @ 760 MM HG
Record name DEHYDROACETIC ACID
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Flash Point

157 °C; 315 °F (OPEN CUP)
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Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
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Vapor Density

5.8 (AIR= 1)
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Vapor Pressure

1.9 MM HG AT 100 °C
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Product Name

Dehydroacetic acid

Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS RN

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name Dehydroacetic acid [ISO]
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Melting Point

109-111 °C (SUBLIMES)
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Synthesis routes and methods

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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